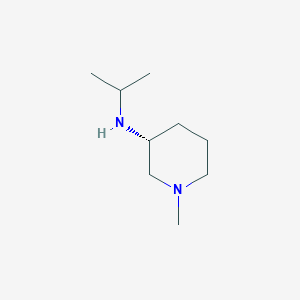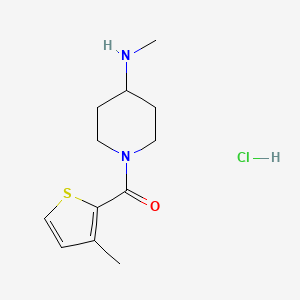
Pyridylmethylammonium chloride
概要
説明
Pyridylmethylammonium chloride is a quaternary ammonium compound that features a pyridine ring attached to a methylammonium group
準備方法
Synthetic Routes and Reaction Conditions: Pyridylmethylammonium chloride can be synthesized through several methods. One common approach involves the reaction of pyridine with methylamine in the presence of hydrochloric acid. The reaction proceeds as follows:
C5H5N+CH3NH2+HCl→C5H4NCH3NH3Cl
This reaction typically occurs under mild conditions, with the reactants being mixed in an aqueous solution at room temperature.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactors. The reactants are combined in a controlled environment, and the reaction is monitored to ensure complete conversion. The product is then purified through crystallization or other separation techniques to obtain a high-purity compound.
化学反応の分析
Types of Reactions: Pyridylmethylammonium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridylmethylamine oxide.
Reduction: It can be reduced to form pyridylmethylamine.
Substitution: The chloride ion can be substituted with other anions, such as bromide or iodide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Sodium bromide or sodium iodide in an aqueous solution.
Major Products:
Oxidation: Pyridylmethylamine oxide.
Reduction: Pyridylmethylamine.
Substitution: Pyridylmethylammonium bromide or iodide.
科学的研究の応用
Pyridylmethylammonium chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of cellular processes and as a component in buffer solutions.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in water treatment processes and as an additive in the production of polymers.
作用機序
The mechanism of action of pyridylmethylammonium chloride involves its interaction with cellular membranes and proteins. The compound’s quaternary ammonium group allows it to bind to negatively charged sites on cell membranes, disrupting their integrity and leading to cell lysis. Additionally, it can interact with enzymes and other proteins, inhibiting their function and leading to antimicrobial effects.
類似化合物との比較
Pyridylmethylammonium chloride can be compared to other quaternary ammonium compounds, such as:
- Benzylmethylammonium chloride
- Diallyldimethylammonium chloride
- Tetramethylammonium chloride
Uniqueness:
- This compound : Features a pyridine ring, which imparts unique chemical properties and potential applications in various fields.
- Benzylmethylammonium chloride : Contains a benzyl group, making it more hydrophobic and suitable for different applications.
- Diallyldimethylammonium chloride : Used primarily in polymer production and water treatment.
- Tetramethylammonium chloride : Commonly used as a phase transfer catalyst in organic synthesis.
特性
IUPAC Name |
pyridin-2-ylmethylazanium;chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2.ClH/c7-5-6-3-1-2-4-8-6;/h1-4H,5,7H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTQQURYZPUHQND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C[NH3+].[Cl-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![[1-(3-Bromo-benzenesulfonyl)-piperidin-3-yl]-methyl-amine hydrochloride](/img/structure/B7985595.png)
![Benzo[1,3]dioxol-5-ylmethyl-piperidin-4-yl-amine hydrochloride](/img/structure/B7985603.png)
